3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide
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Overview
Description
3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide is a complex heterocyclic compound It features a triazole ring fused with a pyridine ring, an isoxazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine.
Formation of the Isoxazole Ring: This step involves the reaction of nitrilimines with dipolarophiles.
Coupling with Cyclohexyl Group: The final step involves coupling the triazole and isoxazole intermediates with a cyclohexylmethyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide involves binding to specific enzymes and receptors in the biological system. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity . The isoxazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide is unique due to its combination of a triazole ring with an isoxazole ring and a cyclohexyl group. This unique structure may confer distinct biological activities and pharmacological properties compared to other triazole-containing compounds .
Properties
Molecular Formula |
C20H25N5O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-14-18(15(2)27-24-14)19(26)21-13-20(9-5-3-6-10-20)12-17-23-22-16-8-4-7-11-25(16)17/h4,7-8,11H,3,5-6,9-10,12-13H2,1-2H3,(H,21,26) |
InChI Key |
QNAITBZWSUAFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2(CCCCC2)CC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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